molecular formula C17H16FN7 B12462292 1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12462292
M. Wt: 337.4 g/mol
InChI Key: XFJZFWLWIYOYKQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular processes. For example, it has been shown to inhibit the PI3Kδ enzyme, which plays a critical role in cellular signaling and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both fluorophenyl and imidazole moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H16FN7

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H16FN7/c18-13-2-4-14(5-3-13)25-17-15(10-23-25)16(21-11-22-17)20-6-1-8-24-9-7-19-12-24/h2-5,7,9-12H,1,6,8H2,(H,20,21,22)

InChI Key

XFJZFWLWIYOYKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCCN4C=CN=C4)F

Origin of Product

United States

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